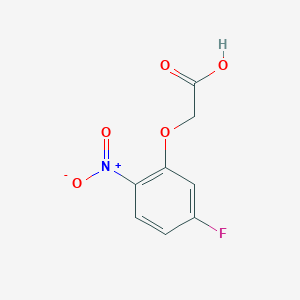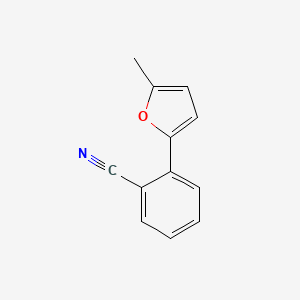
2,2-Difluoro-1,3-dimethyl-1,3-diazinane
Vue d'ensemble
Description
2,2-Difluoro-1,3-dimethyl-1,3-diazinane is a chemical compound known for its unique structure and properties It is a fluorinated derivative of diazinane, characterized by the presence of two fluorine atoms and two methyl groups attached to the nitrogen atoms in the diazinane ring
Mécanisme D'action
Target of Action
The primary targets of 2,2-Difluoro-1,3-dimethyl-1,3-diazinane are alcohols, aldehydes, and ketones . The compound acts as a deoxo-fluorinating agent, converting these targets into monofluorides and gem-difluorides .
Mode of Action
this compound interacts with its targets through a process known as deoxofluorination . This involves the replacement of a hydroxyl group (OH) in alcohols or a carbonyl group (C=O) in aldehydes and ketones with a fluorine atom, resulting in the formation of monofluorides and gem-difluorides .
Pharmacokinetics
The compound is described as a clear liquid with a boiling point of 47 °c at 37 mmhg and a melting point of -87 °C . These properties may influence its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the conversion of alcohols, aldehydes, and ketones into fluorinated compounds . This can alter the chemical properties of these compounds and potentially affect their biological functions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is thermally stable, with thermal decomposition beginning at 150 °C . Therefore, temperature could be a significant environmental factor affecting its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1,3-dimethyl-1,3-diazinane typically involves the fluorination of 1,3-dimethyl-1,3-diazinane. One common method is the reaction of 1,3-dimethyl-1,3-diazinane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the reaction, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-1,3-dimethyl-1,3-diazinane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed:
Substitution: Formation of iodinated or other substituted derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of hydrogenated derivatives.
Applications De Recherche Scientifique
2,2-Difluoro-1,3-dimethyl-1,3-diazinane has several applications in scientific research:
Chemistry: Used as a fluorinating agent in organic synthesis to introduce fluorine atoms into various substrates.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Comparaison Avec Des Composés Similaires
2,2-Difluoro-1,3-dimethylimidazolidine: Another fluorinated compound with similar applications in organic synthesis.
2,2-Difluoro-1,3-dimethylpyrrolidine: Known for its use in the synthesis of fluorinated pharmaceuticals.
2,2-Difluoro-1,3-dimethylpiperidine: Utilized in the development of advanced materials and as a synthetic intermediate.
Uniqueness: 2,2-Difluoro-1,3-dimethyl-1,3-diazinane is unique due to its specific ring structure and the positioning of the fluorine atoms. This configuration imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high reactivity and stability .
Propriétés
IUPAC Name |
2,2-difluoro-1,3-dimethyl-1,3-diazinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c1-9-4-3-5-10(2)6(9,7)8/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPCCLZKQGMFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C1(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381280 | |
| Record name | 2,2-difluoro-1,3-dimethyl-1,3-diazinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497181-15-4 | |
| Record name | 2,2-difluoro-1,3-dimethyl-1,3-diazinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1S,5R)-6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B3031483.png)



![2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B3031491.png)

